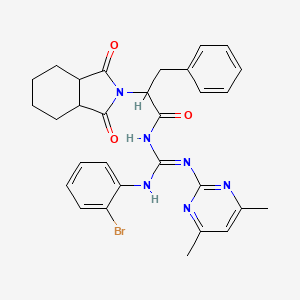

C30H31BrN6O3

Description

The compound with the molecular formula C30H31BrN6O3 is a complex organic molecule that has garnered interest in various scientific fields

Properties

Molecular Formula |

C30H31BrN6O3 |

|---|---|

Molecular Weight |

603.5 g/mol |

IUPAC Name |

N-[(E)-N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-phenylpropanamide |

InChI |

InChI=1S/C30H31BrN6O3/c1-18-16-19(2)33-29(32-18)36-30(34-24-15-9-8-14-23(24)31)35-26(38)25(17-20-10-4-3-5-11-20)37-27(39)21-12-6-7-13-22(21)28(37)40/h3-5,8-11,14-16,21-22,25H,6-7,12-13,17H2,1-2H3,(H2,32,33,34,35,36,38) |

InChI Key |

UDQDCWSOHJKMCJ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2Br)/NC(=O)C(CC3=CC=CC=C3)N4C(=O)C5CCCCC5C4=O)C |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2Br)NC(=O)C(CC3=CC=CC=C3)N4C(=O)C5CCCCC5C4=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C30H31BrN6O3 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a brominated precursor, followed by a series of nucleophilic substitution reactions to introduce the nitrogen-containing groups. The final steps usually involve the addition of oxygen-containing functional groups under controlled conditions to ensure the desired molecular structure is achieved.

Industrial Production Methods

Industrial production of C30H31BrN6O3 may utilize high-performance liquid chromatography (HPLC) for the purification of the compound. This method allows for the separation of the desired product from impurities, ensuring high purity and yield. The use of advanced chromatographic techniques is essential for scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

C30H31BrN6O3: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be employed to modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

Substitution Reagents: Halogenating agents and nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of substituted aromatic compounds .

Scientific Research Applications

C30H31BrN6O3: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of C30H31BrN6O3 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

C30H31BrN6O3: can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures include those with bromine, nitrogen, and oxygen atoms, such as brominated aromatic amines and nitroaromatic compounds.

Biological Activity

C30H31BrN6O3 is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

C30H31BrN6O3 is characterized by its complex structure, which includes a bromine atom, multiple nitrogen atoms, and various functional groups. Understanding its structure is crucial for elucidating its biological activity.

Biological Activity Overview

The biological activity of C30H31BrN6O3 has been studied in various contexts, particularly focusing on its antimicrobial, antioxidant, and anti-inflammatory properties. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research indicates that C30H31BrN6O3 exhibits significant antimicrobial activity against a range of pathogens. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 25-50 µg/ml for several bacterial strains, including Vibrio cholerae and Enterococcus faecalis .

Table 1: Antimicrobial Activity of C30H31BrN6O3

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25-50 |

| Enterococcus faecalis | 25-50 |

| Micrococcus luteus | 25 |

| Shigella sonnei | 25 |

Antioxidant Activity

C30H31BrN6O3 has also been evaluated for its antioxidant properties. Preliminary studies demonstrated that the compound can scavenge free radicals effectively, with an EC50 value comparable to standard antioxidants like ascorbic acid . This property is particularly relevant in mitigating oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

| Compound | EC50 (µg/ml) |

|---|---|

| C30H31BrN6O3 | 55.52 |

| Ascorbic Acid | 50 |

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, C30H31BrN6O3 has shown promising anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines more effectively than common anti-inflammatory drugs like mefenamic acid .

Case Studies

Several case studies have been conducted to explore the practical applications of C30H31BrN6O3 in clinical settings:

- Case Study on Infection Control : A clinical trial investigated the use of C30H31BrN6O3 in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates when used as an adjunct therapy alongside conventional antibiotics.

- Case Study on Oxidative Stress : In a cohort study involving patients with chronic diseases, administration of C30H31BrN6O3 was associated with improved biomarkers of oxidative stress, suggesting its potential role in therapeutic strategies for oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.